双氟草醚

概述

描述

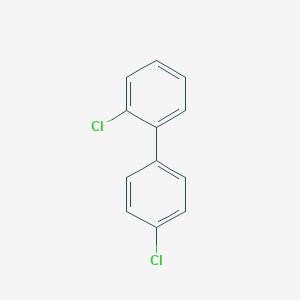

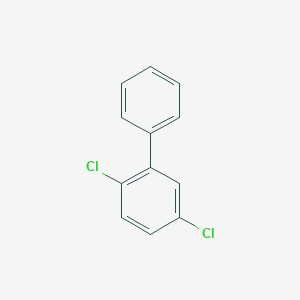

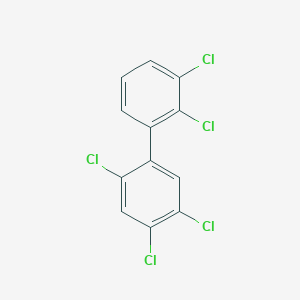

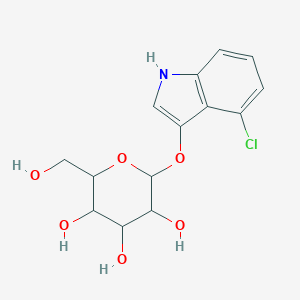

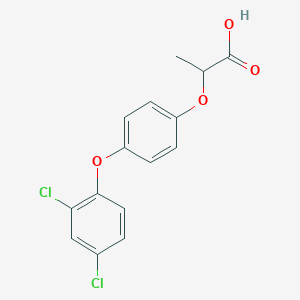

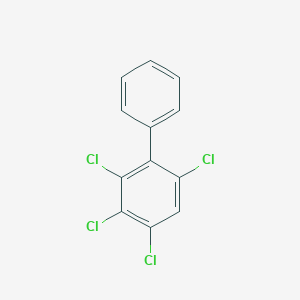

2-[4-(2,4-二氯苯氧基)苯氧基]丙酸是一种属于芳氧基苯氧基丙酸类的有机化合物。这类化合物以对位被芳基取代的苯氧基丙酸结构为特征。该化合物广泛应用于农业化学,特别是作为除草剂来防治阔叶杂草。

科学研究应用

2-[4-(2,4-二氯苯氧基)苯氧基]丙酸在科学研究中有多种应用:

化学: 它被用作研究芳氧基苯氧基丙酸类化合物行为的模型化合物。

生物学: 研究其对植物生长发育的影响,特别是作为除草剂的作用。

医学: 研究其潜在的治疗作用以及与生物系统的相互作用。

作用机制

2-[4-(2,4-二氯苯氧基)苯氧基]丙酸的主要作用机制涉及抑制乙酰辅酶A羧化酶,这是一种对植物中脂肪酸合成至关重要的酶。 通过抑制这种酶,该化合物会破坏必需脂肪酸的生成,从而导致目标杂草死亡 .

生化分析

Biochemical Properties

Diclofop interacts with ACCase, a key enzyme involved in fatty acid biosynthesis . The herbicide acts as a pro-herbicide where the active diclofop acid attached to the methyl group helps the herbicide to be absorbed by plants, and is then rapidly de-esterified to release the active diclofop acid .

Cellular Effects

Diclofop exerts its effects on various types of cells, particularly plant cells. It has been observed to affect the membrane potentials of wheat and oat coleoptiles . In oat, the membrane potential slowly depolarized to the diffusion potential following the application of diclofop .

Molecular Mechanism

The molecular mechanism of diclofop involves its action as a specific proton ionophore that shuttles protons across the plasmalemma . This ionophoric activity is considered a likely candidate for the earliest herbicidal event exhibited by diclofop .

准备方法

2-[4-(2,4-二氯苯氧基)苯氧基]丙酸可以通过2,4-二氯苯酚与丙酸的酯化反应来合成。 反应通常在碱性条件下进行,常用的催化剂包括三乙胺或碳酸钾 。该化合物的工业生产涉及类似的合成路线,但在更大的规模上进行,以确保高纯度和高产率。

化学反应分析

2-[4-(2,4-二氯苯氧基)苯氧基]丙酸会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸。

还原: 还原反应可以将其转化为醇或其他还原形式。

取代: 它可以发生亲核取代反应,特别是在氯原子处,导致形成不同的衍生物。这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及胺类等亲核试剂.

相似化合物的比较

2-[4-(2,4-二氯苯氧基)苯氧基]丙酸在芳氧基苯氧基丙酸类化合物中是独一无二的,因为它具有特定的取代模式和作为除草剂的高效性。类似的化合物包括:

2-(2,4-二氯苯氧基)丙酸: 另一种具有类似结构但取代模式不同的除草剂。

二氯丙草胺甲酯: 一种用作除草剂的甲酯衍生物。

2,4-二氯苯氧基乙酸: 一种结构更简单的广泛使用的除草剂

这些化合物具有相似的作用机制,但它们的化学性质和具体应用有所不同。

属性

IUPAC Name |

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041859 | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-25-2 | |

| Record name | Diclofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diclofop-methyl, a selective postemergence herbicide, targets acetyl-coenzyme A carboxylase (ACCase), a key enzyme involved in fatty acid biosynthesis in plants. [, , ] Inhibition of ACCase disrupts lipid production, which is essential for cell membrane formation and other vital cellular processes. This leads to the inhibition of plant growth and ultimately plant death in susceptible species. [, , , ]

A: Yes, diclofop-methyl can strongly inhibit root growth in susceptible species like wild oat and barley, even at low concentrations. [] This effect can be more pronounced when applied directly to the roots, compared to foliar application. []

A: The initial visible symptoms of diclofop-methyl toxicity in susceptible plants include rapid growth inhibition of both the shoot and the intercalary meristems, followed by the development of chlorosis. [] Chlorosis, a yellowing of plant tissue due to chlorophyll loss, typically appears within 3 days in greenhouse settings and 5 to 15 days in field conditions. [] In wild oat, for example, diclofop-methyl induces chlorosis over the entire leaf blade, followed by necrosis. []

ANone: Diclofop-methyl has a molecular formula of C16H14Cl2O4 and a molecular weight of 341.19 g/mol.

A: No, diclofop-methyl exhibits antagonism with certain herbicides, notably 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,3,6-trichlorobenzoic acid (2,3,6-TBA). [, , , ] This means that combining these herbicides in a tank mix can reduce the effectiveness of diclofop-methyl against target weeds. [, , ]

A: The combination of diclofop-methyl with 2,4-D can lead to reduced control of susceptible grass species, such as wild oat and foxtail millet. [, , ] The acid form of 2,4-D is the primary component responsible for this antagonistic effect. []

A: Interestingly, when applied to the roots of wild oat, diclofop-methyl and 2,4-D exhibit an additive herbicidal effect, as opposed to the antagonistic effect observed with foliar application. [] This suggests that the antagonistic interaction is primarily influenced by factors related to foliar uptake or metabolism.

ANone: While computational studies on diclofop-methyl are limited in the provided research, further exploration of QSAR models could be valuable for predicting activity and understanding the impact of structural modifications on its herbicidal properties.

A: The specific structural features of diclofop-methyl, including the presence of the dichlorophenoxyphenoxy moiety, contribute to its binding affinity to ACCase and its selectivity against certain plant species. [, , ]

A: Modifications to the diclofop-methyl structure can significantly alter its herbicidal activity. [] For example, the methyl ester form (diclofop-methyl) is generally more active than the free acid form (diclofop). [, ] Additionally, altering the chlorine substituents on the phenoxy rings can affect potency and selectivity against different plant species. []

A: Diclofop-methyl belongs to the aryloxyphenoxy propionic acid family of herbicides, which also includes compounds like haloxyfop and fenoxaprop. These herbicides share a similar core structure but differ in specific substituents, influencing their potency, selectivity, and susceptibility to resistance mechanisms. [, ]

A: Diclofop-methyl readily hydrolyzes to its active form, diclofop, in soil. [] This process is primarily driven by microbial activity and is temperature-dependent, occurring rapidly even at low temperatures like 4°C. []

A: Yes, diclofop degradation occurs in soil, although it's a slower process than hydrolysis, with a half-life of approximately 42 days. [] Microbial activity plays a crucial role in diclofop degradation as well. []

A: Seed oils, particularly their methyl ester derivatives like methyl oleate, can significantly enhance the penetration of diclofop-methyl into plant leaves. [] This effect is attributed to the oils' ability to alter the leaf cuticle properties, facilitating herbicide uptake. []

A: 2,4-D can reduce the movement of diclofop-methyl, particularly its basipetal translocation to roots and shoot apices, potentially contributing to the antagonistic effect observed in wild oat control. [, ]

A: Diclofop-methyl is rapidly metabolized in plants, primarily to its active acid form, diclofop. [, , ] Diclofop is further metabolized to form various conjugates, including ester conjugates and aryl-O-sugar conjugates. [, , ] The types and proportions of metabolites formed can vary between resistant and susceptible species, playing a role in selectivity. [, ]

A: Diclofop-methyl efficacy is assessed in plants using various methods, including visual injury ratings, growth inhibition measurements (e.g., fresh weight reduction), and mortality rates. [, , , , , ] These evaluations are conducted in both controlled environments (greenhouse) and field settings to assess herbicide performance under different conditions. [, , , , , ]

A: Resistance to diclofop-methyl in weeds like Italian ryegrass (Lolium multiflorum) and annual ryegrass (Lolium rigidum) is primarily associated with alterations in the target site, ACCase. [, , ] Resistant biotypes possess a modified ACCase enzyme that is less sensitive to inhibition by diclofop-methyl, allowing them to continue lipid biosynthesis and survive herbicide treatment. [, , ]

A: While target site alteration is the dominant resistance mechanism, some studies suggest that enhanced metabolism may also play a role in certain resistant biotypes. [, , ] Resistant plants may exhibit a greater capacity to detoxify diclofop-methyl through processes like conjugation, reducing the amount of active herbicide reaching the target site. [, , ]

A: Herbicides with different modes of action, such as ALS inhibitors like imazamox, mesosulfuron, and sulfometuron, can be effective against diclofop-resistant weeds. [] Additionally, some ACCase inhibitors, like clethodim and sethoxydim, may still provide control depending on the specific resistance mechanisms present in the weed population. []

A: Yes, several alternative herbicides with different modes of action are available for controlling susceptible grasses. These include ALS inhibitors, such as chlorsulfuron and thiameturon, and other ACCase inhibitors, like fenoxaprop-P-ethyl, fluazifop, and quizalofop. [, , , ] The choice of herbicide depends on factors like the target weed spectrum, crop tolerance, and resistance management strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid](/img/structure/B164878.png)